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Compound Name:
Hexaethylene glycol

monohexadecyl ether

Cat. No.: B3269792 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the non-ionic

surfactant C16E6 (Hexadecylhexaethylene Glycol) in mass spectrometry-based proteomics.

While direct literature on C16E6 in this specific application is limited, this document

extrapolates from data on structurally similar polyethylene glycol monoalkyl ether surfactants to

provide detailed protocols and performance expectations.

Introduction to C16E6 in Proteomics
C16E6, a non-ionic surfactant, is a valuable tool for the solubilization and extraction of proteins,

particularly hydrophobic and membrane-associated proteins, for their analysis by mass

spectrometry. Its amphipathic nature, with a 16-carbon alkyl chain and a hydrophilic

hexaethylene glycol headgroup, allows for the disruption of lipid bilayers and solubilization of

integral membrane proteins.[1]

Properties of C16E6 and Related Surfactants:
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Property
C16E6
(Hexadecylhexaeth
ylene Glycol)

C12E5
(Pentaethylene
glycol
monododecyl
ether)

Triton X-100

Full Name
Hexadecylhexaethyle

ne Glycol

Pentaethylene glycol

monododecyl ether

Polyoxyethylene

glycol octylphenol

ether

Type Non-ionic Non-ionic Non-ionic

Molecular Weight ~494.7 g/mol ~406.6 g/mol ~625 g/mol (average)

Critical Micelle

Concentration (CMC)

Not widely reported,

estimated to be low

µM range

~60-70 µM[2] ~150 µM[3]

Primary Use in

Proteomics

Solubilization of

membrane and

hydrophobic proteins

Solubilization of

membrane proteins

Cell lysis and protein

extraction

Mechanism of Action in Protein Extraction:

C16E6, like other non-ionic surfactants, integrates into the lipid bilayer of cell membranes. At

concentrations above its critical micelle concentration (CMC), it forms micelles that encapsulate

membrane proteins, effectively extracting them from their native lipid environment into an

aqueous solution.[1] This process is crucial for the subsequent enzymatic digestion and

analysis of these otherwise insoluble proteins.

Compatibility with Mass Spectrometry-Based
Proteomics
While essential for protein solubilization, polyethylene glycol (PEG)-based surfactants like

C16E6 can interfere with downstream mass spectrometry analysis.[4]
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Ion Suppression: Surfactants can co-elute with peptides during liquid chromatography and

suppress their ionization in the mass spectrometer, leading to reduced signal intensity and

fewer identified peptides.[5]

Artifact Peaks: PEG-containing detergents can produce a characteristic pattern of repeating

peaks in the mass spectrum, differing by the mass of the ethylene glycol monomer (~44 Da),

which can obscure peptide signals.[4]

Column Fouling: Accumulation of detergents on the liquid chromatography column can lead

to poor chromatographic performance and carryover between runs.[5]

Mitigation Strategies:

Effective removal of C16E6 after protein digestion is critical for successful mass spectrometry

analysis. Several strategies can be employed:

Filter-Aided Sample Preparation (FASP): This method uses a molecular weight cutoff filter to

retain proteins while allowing for the removal of detergents and other small molecules

through a series of washes.[5]

Solid-Phase Extraction (SPE): C18-based SPE cartridges or tips can be used to bind

peptides while detergents are washed away.

Liquid-Liquid Extraction: Extraction with an organic solvent like ethyl acetate has been

shown to be effective in removing some non-ionic detergents.[6]

Experimental Protocols
Note: These protocols are generalized for non-ionic polyethylene glycol monoalkyl ether

surfactants and should be optimized for your specific sample and experimental goals.

Protocol 1: In-Solution Protein Digestion using C16E6
This protocol is suitable for the digestion of protein mixtures solubilized with C16E6.

Materials:
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Lysis Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% (w/v) C16E6, Protease Inhibitor

Cocktail

Reduction Solution: 1 M Dithiothreitol (DTT)

Alkylation Solution: 500 mM Iodoacetamide (IAA)

Digestion Buffer: 50 mM Ammonium Bicarbonate (NH4HCO3)

Trypsin (mass spectrometry grade)

Quenching Solution: 10% Trifluoroacetic Acid (TFA)

Procedure:

Cell Lysis and Protein Extraction:

1. Resuspend cell pellet in ice-cold Lysis Buffer.

2. Incubate on ice for 30 minutes with occasional vortexing.

3. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

4. Transfer the supernatant containing the solubilized proteins to a new tube.

5. Determine protein concentration using a detergent-compatible protein assay (e.g., BCA

assay).

Reduction and Alkylation:

1. To your protein sample, add DTT to a final concentration of 10 mM.

2. Incubate at 56°C for 30 minutes.

3. Cool the sample to room temperature.

4. Add IAA to a final concentration of 25 mM.

5. Incubate in the dark at room temperature for 20 minutes.
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Protein Digestion:

1. Dilute the sample with Digestion Buffer to reduce the C16E6 concentration to below 0.1%.

2. Add trypsin at a 1:50 (trypsin:protein) ratio (w/w).

3. Incubate overnight at 37°C.

Digestion Quenching:

1. Acidify the sample by adding TFA to a final concentration of 0.5-1% to stop the digestion.

Protocol 2: Detergent Removal using Filter-Aided
Sample Preparation (FASP)
This protocol is designed for the removal of C16E6 and other contaminants prior to mass

spectrometry analysis.

Materials:

Digested peptide sample from Protocol 1

Urea Solution: 8 M Urea in 100 mM Tris-HCl pH 8.5

Wash Buffer 1: 50 mM Ammonium Bicarbonate

Wash Buffer 2: 50 mM Ammonium Bicarbonate in 50% Acetonitrile

Elution Buffer: 50 mM Ammonium Bicarbonate

Molecular weight cutoff filter device (e.g., 10 kDa or 30 kDa)

Procedure:

Add the acidified peptide digest to the filter unit.

Centrifuge to remove the liquid.

Add Urea Solution to the filter and centrifuge. Repeat this wash step.
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Add Wash Buffer 1 to the filter and centrifuge. Repeat this wash step twice.

Add Wash Buffer 2 to the filter and centrifuge.

Place the filter unit in a new collection tube.

Add Elution Buffer to the filter, incubate for 10 minutes, and then centrifuge to collect the

purified peptides.

Repeat the elution step and combine the eluates.

Lyophilize the peptides and resuspend in a mass spectrometry-compatible solvent (e.g.,

0.1% formic acid in water).

Quantitative Data and Performance
The choice of detergent can significantly impact protein yield and the number of identified

proteins, especially for membrane proteins. The following tables summarize comparative data

for various detergents used in proteomics. While C16E6 is not explicitly listed, the performance

of other non-ionic detergents can provide an estimate of its expected efficacy.

Table 1: Comparison of Protein Extraction Efficiency of Different Detergents

Detergent Protein Class
Relative Protein
Yield (%)

Reference

Digitonin followed by

Triton X-100
Membrane Proteins

~500% (compared to

differential

centrifugation)

[7]

Triton X-100 Membrane Proteins High [7][8]

n-Dodecyl-β-D-

maltoside (DDM)
Membrane Proteins High [9]

C12E5
Viral Membrane

Proteins
High [10]

C10E5
Viral Membrane

Proteins

~80% recovery of HN

and F proteins
[10]
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Table 2: Impact of Detergent on Protein/Peptide Identifications in Mass Spectrometry

Detergent Sample Type
Number of
Identified
Proteins

Number of
Identified
Peptides

Reference

ECO Brij® C10
General

Proteomics

On par with

Triton controls

On par with

Triton controls

Triton X-114
Heart Membrane

Proteins

>62%

enrichment of

membrane

proteins

- [11]

MS-compatible

surfactants (e.g.,

RapiGest)

General

Proteomics
Generally high Generally high [12]

Visualizations
Signaling Pathway: G-Protein Coupled Receptor (GPCR)
Signaling
G-protein coupled receptors are a large family of transmembrane proteins that are common

targets in drug development. Their extraction and analysis often require the use of non-ionic

detergents like C16E6.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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